Differentiation from the Sulfonyl Analog: Molecular Size and Hydrogen Bond Acceptor Capacity
The target compound is differentiated from its closest oxidized analog, 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide (CAS 1448029-60-4), by a lower molecular weight and a reduced number of hydrogen bond acceptors (HBA). The thioether (-S-) group is a weaker HBA than the sulfone (-SO2-). This results in a topological polar surface area (TPSA) that is predicted to be significantly smaller for the target compound, directly impacting its passive membrane permeability and oral bioavailability potential according to Lipinski's Rules [1]. All data is based on authoritative database entries.
| Evidence Dimension | Molecular Weight and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | MW = 256.4 g/mol; 1 H-Bond Donor; 4 H-Bond Acceptors |
| Comparator Or Baseline | 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide (CAS 1448029-60-4): MW = 288.4 g/mol; 1 H-Bond Donor; 6 H-Bond Acceptors |
| Quantified Difference | Delta MW = 32.0 g/mol; Delta HBA = 2 |
| Conditions | Data derived from standard molecular formula (C11H16N2OS2 vs. C11H16N2O3S2) and atom type analysis [REFS-1, REFS-2]. |
Why This Matters
A lower TPSA and molecular weight are associated with better permeability and oral absorption, making the target compound a superior starting point for programs requiring intracellular or CNS target engagement where these properties are critical.
- [1] Chemsrc. 3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide, CAS 2097868-28-3. Database entry. View Source
- [2] Chemsrc. 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide, CAS 1448029-60-4. Database entry. View Source
